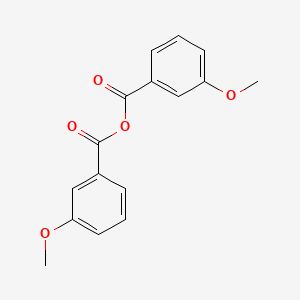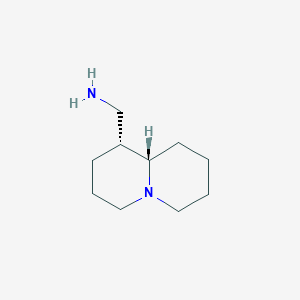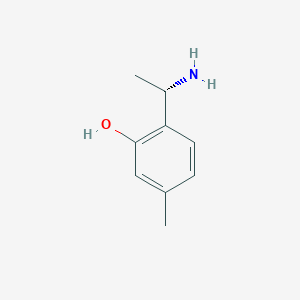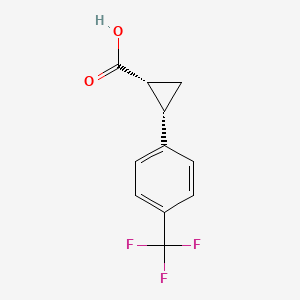
2-Chloronicotinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloronicotinic anhydride is a derivative of nicotinic acid, specifically a halogenated form. It is an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chlorine atom at the second position of the nicotinic acid structure, which significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinic anhydride typically involves the chlorination of nicotinic acid or its derivatives. One common method is the chlorination of the N-oxide of nicotinic acid using reagents like phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process. Initially, 3-pyridinecarbonitrile is oxidized using hydrogen peroxide (H2O2) in the presence of acetyl pyruvic molybdenum as a catalyst. The resulting product undergoes chlorination with phenyl dichlorophosphate, followed by dehydration to yield 2-chloro-3-cyanopyridine, which is then hydrolyzed to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloronicotinic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like anilines and bases such as potassium carbonate are commonly used.
Oxidation Reactions: Hydrogen peroxide (H2O2) is a typical oxidizing agent used in the synthesis of this compound.
Major Products:
Aplicaciones Científicas De Investigación
2-Chloronicotinic anhydride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloronicotinic anhydride primarily involves its ability to undergo substitution reactions, which allows it to form various bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their biological effects. For instance, 2-arylaminonicotinic acids derived from this compound are known to inhibit enzymes involved in inflammatory pathways .
Comparación Con Compuestos Similares
2-Bromonicotinic Acid: Similar to 2-chloronicotinic anhydride but with a bromine atom instead of chlorine.
2-Hydroxynicotinic Acid: A precursor in the synthesis of this compound, where the hydroxyl group is substituted with chlorine.
Nicotinic Acid: The parent compound, which is less reactive compared to its halogenated derivatives.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in the synthesis of various bioactive compounds, offering distinct advantages in terms of reaction conditions and product yields .
Propiedades
Fórmula molecular |
C12H6Cl2N2O3 |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
(2-chloropyridine-3-carbonyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-9-7(3-1-5-15-9)11(17)19-12(18)8-4-2-6-16-10(8)14/h1-6H |
Clave InChI |
HMVJNDPMHQZOHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)OC(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)

![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)



![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)

![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)


